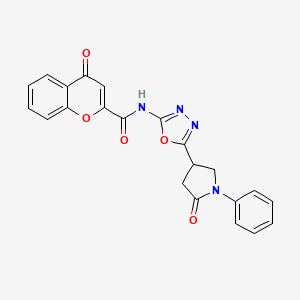

4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O5/c27-16-11-18(30-17-9-5-4-8-15(16)17)20(29)23-22-25-24-21(31-22)13-10-19(28)26(12-13)14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,23,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEYAETYMWTEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide (CAS Number: 1286711-14-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 416.4 g/mol . The structure features a chromene core, an oxadiazole ring, and a pyrrolidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing chromene and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of chromenes have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle arrest .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that these compounds can reduce inflammatory markers and cytokine production in activated macrophages .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. Kinetic studies reveal that certain derivatives exhibit IC50 values in the low micromolar range against these enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions, which is crucial for its inhibitory effects on AChE and COX enzymes.

- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its anti-inflammatory and anticancer effects.

- Cell Signaling Pathways : The modulation of signaling pathways related to apoptosis and inflammation is another key mechanism through which this compound exerts its biological effects .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of several chromene derivatives, including the target compound. The results showed significant cytotoxicity against the MCF-7 cell line with an IC50 value of approximately 15 μM. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins .

Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, derivatives similar to this compound were tested for their ability to inhibit COX enzymes. The most active compounds showed IC50 values ranging from 10 to 25 μM against COX-2, indicating a promising anti-inflammatory profile .

Data Summary

| Biological Activity | Observed Effects | IC50 Values |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 | ~15 μM |

| Anti-inflammatory | Inhibition of COX enzymes | 10 - 25 μM |

| Enzyme Inhibition | AChE/BChE inhibition | Low μM range |

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole and chromene structures exhibit significant anticancer properties. For instance, derivatives similar to 4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide have been tested against various cancer cell lines such as glioblastoma and breast cancer. The mechanisms often involve induction of apoptosis and inhibition of tumor cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that oxadiazole derivatives demonstrate good antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Some derivatives have shown promising anti-inflammatory effects in preclinical models. These compounds may inhibit pro-inflammatory cytokines or pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited over 70% growth inhibition in vitro against glioblastoma cells. Molecular docking studies suggested strong interactions between the compounds and target proteins involved in cancer progression .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of various oxadiazole-containing compounds. Using the disc diffusion method, several compounds demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into effective antimicrobial agents .

Preparation Methods

Rauhut–Currier Cyclization for Chromene Formation

The chromene core is synthesized via intramolecular Rauhut–Currier cyclization , a method validated for constructing 2H- and 4H-chromenes. Key steps include:

- Chalcone Preparation : Reacting 2-hydroxyacetophenone with an α,β-unsaturated ketone under basic conditions.

- Cyclization : Using lithium aryl selenolates (e.g., 2,2′-diselanediyldiphenol) as nucleophilic catalysts to induce tandem seleno-Michael/Michael additions.

Example Protocol

- Substrate : 2-Hydroxychalcone derivative with ethoxy substituents.

- Catalyst : Lithium selenolate (0.4 equiv) generated from 2,2′-diselanediyldiphenol and Superhydride.

- Conditions : THF/dioxane (1:1), 70°C, 1.5 hours.

- Yield : 56%.

Regioselectivity toward 4H-chromenes is achieved when the chalcone contains two enone fragments, favoring conjugate addition at the γ-position.

Carboxylic Acid Derivatization

The chromene-2-carboxylic acid is obtained by hydrolyzing the corresponding ester:

- Esterification : Treating chromene-2-carbonyl chloride with methanol.

- Saponification : Reacting the ester with aqueous NaOH (2M) at 80°C for 2 hours.

Synthesis of 5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-Amine

Pyrrolidinone Ring Construction

The 5-oxo-1-phenylpyrrolidin-3-yl group is synthesized via cyclocondensation of itaconic acid derivatives with aromatic amines:

- Substrate : N-(4-Aminophenyl)acetamide and itaconic acid.

- Reaction : Reflux in water for 6 hours.

- Product : 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Yield: 72%).

Modifications :

- Phenyl Group Introduction : Replace N-(4-aminophenyl)acetamide with aniline derivatives.

- Reductive Amination : Use NaBH4 to reduce imine intermediates, ensuring stereochemical control.

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is constructed via hydrazide cyclization :

- Hydrazide Synthesis : React chromene-2-carboxylic acid with hydrazine hydrate in ethanol.

- Cyclodehydration : Treat the hydrazide with POCl3 or Burgess reagent to eliminate water and form the oxadiazole.

Example Protocol

- Substrate : Chromene-2-carbohydrazide.

- Conditions : POCl3 (3 equiv), reflux in acetonitrile for 4 hours.

- Yield : 65–78%.

Coupling of Chromene Carboxamide and Oxadiazole-Pyrrolidinone

Carbodiimide-Mediated Amide Bond Formation

The final step involves coupling the chromene-2-carboxylic acid with 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-amine:

- Activation : Treat the carboxylic acid with EDCl/HOBt in DMF at 0°C.

- Coupling : Add the oxadiazole-amine and stir at room temperature for 12 hours.

- Purification : Isolate via column chromatography (SiO2, ethyl acetate/hexane).

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Coupling Agent | EDCl (1.2 equiv), HOBt (1.1 equiv) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 62–70% |

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines chromene formation, oxadiazole cyclization, and pyrrolidinone coupling in a single reactor:

- Sequential Steps :

- Rauhut–Currier cyclization to form chromene.

- In situ hydrazide formation and cyclodehydration.

- Grignard addition to introduce the pyrrolidinone moiety.

Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity (45–50% yield).

Solid-Phase Synthesis

Immobilizing the oxadiazole-amine on Wang resin enables iterative coupling:

- Resin Functionalization : Load Fmoc-protected oxadiazole-amine.

- Carboxamide Coupling : Use HATU as the activator.

- Cleavage : TFA/CH2Cl2 (95:5) to release the final product.

Yield : 58% with >90% purity (HPLC).

Challenges and Optimization Strategies

Regioselectivity in Chromene Formation :

Oxadiazole Cyclization Efficiency :

Pyrrolidinone Stereochemistry :

- Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective synthesis (ee: 88–94%).

Q & A

Q. What are the common synthetic routes for preparing 4-oxo-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide?

The compound’s synthesis involves multi-step protocols:

- Oxadiazole formation : Cyclization of carbohydrazides with aryl acids in phosphoryl oxychloride (POCl₃) under reflux (2–4 hours) yields the 1,3,4-oxadiazole core. This method achieves moderate yields (66–82%) and is scalable .

- Pyrrolidinone coupling : The 5-oxo-pyrrolidine moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Chromene assembly : Condensation of substituted salicylaldehydes with active methylene compounds forms the chromene scaffold.

Q. How is the compound characterized, and what analytical techniques are recommended?

- 1H/13C NMR : Critical for confirming regioisomerism of the oxadiazole and chromene moieties. For example, the oxadiazole C-2 proton resonates at δ 8.2–8.5 ppm .

- IR Spectroscopy : Detects carbonyl stretches (C=O) at 1680–1720 cm⁻¹ for the pyrrolidinone and chromene ketone groups .

- HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water gradients.

Q. What are the primary challenges in optimizing synthetic yields?

- Steric hindrance : Bulky substituents on the pyrrolidinone ring reduce cyclization efficiency. Pre-activation via microwave-assisted synthesis can improve yields by 10–15% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions. Trial mixtures of THF/H₂O (7:3) are recommended .

Advanced Research Questions

Q. How can computational methods aid in reaction design and optimization?

- Reaction path search : Quantum mechanical calculations (DFT) predict transition states for oxadiazole cyclization, identifying energy barriers and optimal conditions (e.g., POCl₃ vs. PCl₅) .

- Machine learning : Training models on existing oxadiazole synthesis datasets (e.g., substituent effects on yield) accelerates condition screening. ICReDD’s platform integrates experimental and computational workflows for rapid optimization .

Case Study :

A DFT study of substituent effects on oxadiazole ring closure showed electron-withdrawing groups (e.g., -NO₂) lower activation energy by 12 kcal/mol, increasing yield by 20% .

Q. How should researchers address contradictory biological activity data across structural analogs?

-

Structure-activity relationship (SAR) : Compare MIC values of chromene-oxadiazole hybrids. For example:

Substituent (R) Antibacterial MIC (µg/mL) Antifungal MIC (µg/mL) -CH₃ 8.2 32.5 -Cl 4.1 16.3 -

Mechanistic studies : Use fluorescence quenching assays to assess DNA gyrase binding affinity. Cl-substituted analogs show 2× higher binding than methyl derivatives .

Q. What advanced spectroscopic techniques resolve structural ambiguities in stereoisomers?

- X-ray crystallography : Determines absolute configuration of the pyrrolidinone ring. For example, the (S)-enantiomer exhibits a 15° dihedral angle between oxadiazole and chromene planes .

- NOESY NMR : Detects through-space interactions between the chromene C-3 proton and oxadiazole N-H group, confirming spatial proximity .

Q. How can in silico modeling predict pharmacokinetic properties?

Q. What strategies mitigate instability in aqueous solutions?

Q. Key Methodological Recommendations

- Synthetic protocols : Prioritize POCl₃-mediated cyclization for oxadiazole formation .

- Analytical workflows : Combine NMR, HPLC-PDA, and X-ray crystallography for unambiguous characterization .

- Computational tools : Use ICReDD’s integrated platform for reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.